molecular formula C17H19ClN2O2S B2766682 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379977-36-1

4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2766682
CAS No.: 2379977-36-1
M. Wt: 350.86
InChI Key: MBURGFCVDFRUPT-UHFFFAOYSA-N
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Description

4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated thiophene ring, a piperidine ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyridine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-12-10-14(4-7-19-12)22-11-13-5-8-20(9-6-13)17(21)15-2-3-16(18)23-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBURGFCVDFRUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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